molecular formula C12H20O4 B051994 Di-tert-butyl maleate CAS No. 18305-60-7

Di-tert-butyl maleate

Cat. No. B051994
CAS RN: 18305-60-7
M. Wt: 228.28 g/mol
InChI Key: MSVGHYYKWDQHFV-FPLPWBNLSA-N
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Description

Di-tert-butyl maleate is a chemical compound utilized in polymer synthesis and various organic reactions. Its structure and reactivity make it a valuable compound in material science and organic chemistry.

Synthesis Analysis

  • DtBM can be synthesized through a monomer-isomerization radical polymerization mechanism. This process involves using morpholine as an isomerization catalyst, which allows DtBM to homopolymerize into a high molecular weight polymer. The polymer exhibits a poly (tert-butoxycarbonylmethylene) structure similar to that from di-tert-butyl fumarate. A subsequent pyrolysis at 180°C provides a route for synthesizing high molecular weight poly(fumaric acid) (Otsu, Shiraishi, & Matsumoto, 1993).

Molecular Structure Analysis

  • The molecular structure of related compounds, such as di-tert-butylphosphinic acid, demonstrates distinct dimeric structures. This can offer insights into the behavior and properties of DtBM in various chemical contexts (Druyan et al., 1976).

Chemical Reactions and Properties

  • DtBM undergoes various chemical reactions, including polymerization and isomerization. These reactions are influenced by factors such as the presence of catalysts and the reaction conditions.
  • In related compounds, such as tert-butyl nitrite, the dual role as an oxidant and a N1 synthon in multicomponent reactions demonstrates a versatile approach to synthesizing fused quinolines and isoquinolines, indicating the potential reactivity of DtBM in similar contexts (Sau et al., 2018).

Scientific Research Applications

  • Polymerization and Polymer Synthesis :

    • DtBM can be homopolymerized via a monomer-isomerization radical polymerization mechanism, using morpholine as an isomerization catalyst. This process results in a high molecular weight polymer, which can be pyrolyzed to synthesize high molecular weight poly(fumaric acid) (Otsu, Shiraishi, & Matsumoto, 1993).
    • Anionic polymerization techniques can be used to synthesize polymers with a single succinic anhydride at the chain end using DtBM. This process is efficient for polymers like poly(methyl methacrylate) and polystyrene (Cernohous, Macosko, & Hoye, 1997).
    • DtBM is also used in the polymerization of end-functionalized poly(propylene maleate) and poly(propylene fumarate), which are important for 3D printing of bioactive scaffolds (Wilson et al., 2018).
  • Modification of Oils and Fats :

    • DtBM is used in the maleation of soybean oil, a process that introduces an anhydride functionality into the oil, which can be further used as a chemical feedstock (Tran, Seybold, Graiver, & Narayan, 2005).
    • The production of castor oil maleate, used in healthcare products and synthetic lubricants, is also facilitated by the use of DtBM as a free radical catalyst (Maia & Fernandes, 2018).
  • Medical and Pharmaceutical Applications :

    • DtBM is involved in the creation of anti-HIV copolymers. These copolymers, made by copolymerizing DtBM with maleic anhydride and other compounds, have shown activity against various HIV-1 strains (Savage et al., 2014).
    • In another study, DtBM was used to create a pH- and temperature-responsive hydrogel for potential drug release applications (Ilgın, Ozay, & Ozay, 2019).
  • Toxicological Studies :

    • A study on the modification of butylated hydroxytoluene-induced pulmonary toxicity in mice used DtBM. The study supports the concept that conjugation with glutathione is involved in the detoxification of certain compounds in mice (Mizutani, Nomura, Yamamoto, & Tajima, 1984).

Safety And Hazards

Di-tert-butyl maleate is classified as a combustible liquid (Category 4, H227) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

ditert-butyl (Z)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVGHYYKWDQHFV-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C\C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880692
Record name maleic acid, di-t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl maleate

CAS RN

7633-38-7, 18305-60-7
Record name NSC134487
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name maleic acid, di-t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
T Otsu, K Shiraishi, A Matsumoto - Journal of Polymer Science …, 1993 - Wiley Online Library
Di‐tert‐butyl maleate (DtBM) did not polymerize with 2,2′‐azobis(isobutyronitrile) as a radical initiator, but DtBM easily homopolymerized via a monomer‐isomerization radical …
Number of citations: 16 onlinelibrary.wiley.com
T Otsu, M Yoshioka, T Sunagawa - Journal of Polymer Science …, 1992 - Wiley Online Library
… The polymerization of di-tert-butyl maleate (DtBM ) was subsequently investigated 16,17 to examine the effect of the bulkier ester group on the isomerization and polymerization. …
Number of citations: 8 onlinelibrary.wiley.com
B Yamada, E Yoshikawa, T Otsu - … Chemistry and Physics, 1991 - Wiley Online Library
… Di-tert-butyl maleate (DtBM) was supplied from Nippon Oil & Fats Co., Ltd. and used after … When the mixture of di-tert-butyl maleate (DtBM) and di-tert-butyl peroxide (TBP) in benzene …
Number of citations: 7 onlinelibrary.wiley.com
T Otsu, K Shiraishi - Macromolecules, 1985 - ACS Publications
… Monomer-Isomerization Radical Polymerization of Di-tert-butyl Maleate to High Molecular … ) is obtained quantitatively through isomerization of di-tert-butyl maleate (2) in the presence of …
Number of citations: 39 pubs.acs.org
S Nelsen, J Gillespie - The Journal of Organic Chemistry, 1975 - ACS Publications
these pages in the microfilm edition of this volume of the journal. Photocopies of the supplementary material fromthis paper only or microfiche (105 X 148 mm, 24X reduction, negatives) …
Number of citations: 15 pubs.acs.org
M Farrokhi, M Abdollahi, M Hemmati - Polymer international, 2014 - Wiley Online Library
… However, reactivity ratios of VAc (r VAc ) and di-tert-butyl maleate (r DtBM ) in the FRCP reaction have been reported to be 0.22 and 0.014, respectively.20 These values are expected to …
Number of citations: 26 onlinelibrary.wiley.com
JJ Cernohous, CW Macosko, TR Hoye - Macromolecules, 1997 - ACS Publications
… We designed a complementary method utilizing di-tert-butyl maleate (1) as a trapping agent for living anions of several different polymers (polystyrene (PS), poly(methyl methacrylate) (…
Number of citations: 43 pubs.acs.org
S Liu, T Hu, H Liang, M Jiang, C Wu - Macromolecules, 2000 - ACS Publications
… anion, 14 we used di-tert-butyl maleate. It not only reduced the … Di-tert-butyl maleate was prepared from isobutylene and … The di-tert-butyl maleate solution (twice the amount of n-BuLi …
Number of citations: 26 pubs.acs.org
U Jeong, DY Ryu, JK Kim - Macromolecules, 2003 - ACS Publications
… Five equivalent amounts of di-tert-butyl maleate (compound 2 synthesized by the method … Because of the steric hindrance, only one functional group of di-tert-butyl maleate was attached …
Number of citations: 16 pubs.acs.org
YC Chung, D Janmanchi, HL Wu - Organic letters, 2012 - ACS Publications
… High ee (98%) was also observed using di-tert-butyl maleate as a substrate (entry 4). Next, the effect of catalyst loading on the reaction with substrate 3c was screened. In the presence …
Number of citations: 45 pubs.acs.org

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